molecular formula C7H3F3INO B3229514 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- CAS No. 1289045-37-9

2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)-

Cat. No.: B3229514
CAS No.: 1289045-37-9
M. Wt: 301.00 g/mol
InChI Key: QNQIUINGZVTNEY-UHFFFAOYSA-N
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Description

2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)-: is a derivative of pyridinecarboxaldehyde, characterized by the presence of an iodine atom at the 5th position and a trifluoromethyl group at the 3rd position. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- typically involves the iodination and trifluoromethylation of pyridinecarboxaldehyde. The process begins with the formation of 2-pyridinecarboxaldehyde, which can be achieved through the oxidation of 2-picoline. The iodination at the 5th position can be carried out using iodine and a suitable oxidizing agent, while the trifluoromethylation at the 3rd position can be achieved using trifluoromethylating agents such as trifluoromethyl iodide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Pyridinecarboxylic acid, 5-iodo-3-(trifluoromethyl)-

    Reduction: 2-Pyridinecarbinol, 5-iodo-3-(trifluoromethyl)-

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- is primarily determined by its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxaldehyde: Lacks the iodine and trifluoromethyl groups, making it less reactive and less lipophilic.

    2-Pyridinecarboxaldehyde, 5-iodo-: Contains the iodine atom but lacks the trifluoromethyl group, resulting in different reactivity and properties.

    2-Pyridinecarboxaldehyde, 3-(trifluoromethyl)-: Contains the trifluoromethyl group but lacks the iodine atom, affecting its chemical behavior and applications.

Uniqueness

2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- is unique due to the combined presence of the iodine and trifluoromethyl groups, which confer distinct reactivity, lipophilicity, and potential biological activities. This combination makes it a versatile compound in various fields of research and applications .

Properties

IUPAC Name

5-iodo-3-(trifluoromethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO/c8-7(9,10)5-1-4(11)2-12-6(5)3-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQIUINGZVTNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215282
Record name 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289045-37-9
Record name 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289045-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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